Cas no 1354020-55-5 ((S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide)

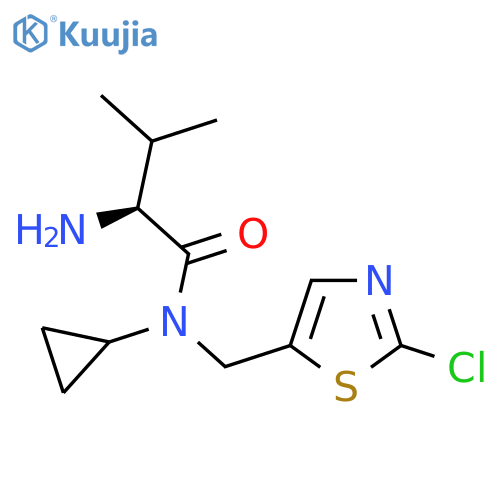

1354020-55-5 structure

商品名:(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

CAS番号:1354020-55-5

MF:C12H18ClN3OS

メガワット:287.80882024765

CID:2165643

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide 化学的及び物理的性質

名前と識別子

-

- (S)-2-amino-n-(2-chloro-thiazol-5-ylmethyl)-n-cyclopropyl-3-methyl-butyramide

- (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-N-cyclopropyl-3-methylbutanamide

- AM96896

- (S)-2-Amino-N-(2-chlorothiazol-5-ylmethyl)-N-cyclopropyl-3-methylbutyramide

- (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

-

- インチ: 1S/C12H18ClN3OS/c1-7(2)10(14)11(17)16(8-3-4-8)6-9-5-15-12(13)18-9/h5,7-8,10H,3-4,6,14H2,1-2H3/t10-/m0/s1

- InChIKey: LIBVLEOTPUYJJF-JTQLQIEISA-N

- ほほえんだ: ClC1=NC=C(CN(C([C@H](C(C)C)N)=O)C2CC2)S1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 312

- トポロジー分子極性表面積: 87.5

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM498987-1g |

(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-N-cyclopropyl-3-methylbutanamide |

1354020-55-5 | 97% | 1g |

$1197 | 2022-09-29 | |

| Fluorochem | 086880-500mg |

S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide |

1354020-55-5 | 500mg |

£602.00 | 2022-03-01 |

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1354020-55-5 ((S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide) 関連製品

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量